(S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride (S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17580342
InChI: InChI=1S/C11H12FNO2/c12-9-5-6(11(14)15)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2,(H,14,15)/t10-/m0/s1
SMILES:
Molecular Formula: C11H12FNO2
Molecular Weight: 209.22 g/mol

(S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC17580342

Molecular Formula: C11H12FNO2

Molecular Weight: 209.22 g/mol

* For research use only. Not for human or veterinary use.

(S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride -

Specification

Molecular Formula C11H12FNO2
Molecular Weight 209.22 g/mol
IUPAC Name (8S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Standard InChI InChI=1S/C11H12FNO2/c12-9-5-6(11(14)15)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2,(H,14,15)/t10-/m0/s1
Standard InChI Key CNINWXUZDUDQGS-JTQLQIEISA-N
Isomeric SMILES C1C[C@@H](C2=C(C1)C(=CC(=C2)C(=O)O)F)N
Canonical SMILES C1CC(C2=C(C1)C(=CC(=C2)C(=O)O)F)N

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₁H₁₃ClFNO₂, with a molecular weight of 227.69 g/mol. Key structural elements include:

  • A 5,6,7,8-tetrahydronaphthalene backbone, providing rigidity and planar stability.

  • An (S)-configured amino group at position 8, influencing chiral interactions with biological targets.

  • A fluorine atom at position 4, enhancing electron-withdrawing effects and metabolic resistance.

  • A carboxylic acid group at position 2, facilitating salt formation and solubility via hydrochloridation .

Table 1: Key Physicochemical Data

PropertyValueSource Citation
Molecular FormulaC₁₁H₁₃ClFNO₂
Molecular Weight227.69 g/mol
Stereochemistry(S)-configuration at C8
Functional GroupsAmino, carboxylic acid, fluorine

The fluorine substitution at position 4 distinguishes this compound from non-fluorinated analogs, such as (S)-8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride (CAS 1213918-50-3), which lacks the 4-fluoro group .

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves multi-step organic transformations:

  • Naphthalene Ring Formation: Cyclization reactions construct the tetrahydronaphthalene core.

  • Electrophilic Fluorination: Fluorine is introduced at position 4 using reagents like Selectfluor®, a process optimized for regioselectivity .

  • Amination: Nucleophilic substitution with ammonia derivatives installs the amino group.

  • Carboxylation: Carbon dioxide or carboxylating agents introduce the carboxylic acid moiety.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Industrial Scalability

Industrial processes employ continuous flow reactors and automated purification systems to enhance yield and purity. For example, fluorination steps achieve >85% efficiency under optimized conditions, while chiral resolution techniques ensure enantiomeric excess >98% for the (S)-isomer .

Research Applications in Medicinal Chemistry

Anticancer Agent Development

The compound serves as an intermediate in synthesizing topoisomerase inhibitors, such as Exatecan, used in antibody-drug conjugates (ADCs). ADCs target cancer cells by linking cytotoxic payloads to tumor-specific antibodies, minimizing off-target effects .

Table 2: Comparative Cytotoxicity of Analogous Compounds

CompoundIC₅₀ (μM)Cancer Cell Line
Non-fluorinated analog12.4MCF-7 (breast cancer)
(S)-8-Amino-4-fluoro derivative8.2MCF-7 (breast cancer)
5-Fluorouracil (control)15.0MCF-7 (breast cancer)

Fluorination reduces IC₅₀ by 34% compared to non-fluorinated analogs, highlighting enhanced potency .

Mechanism of Action

The compound’s biological activity arises from:

  • Hydrogen Bonding: The amino group interacts with Asp³⁹⁷ in topoisomerase I’s active site.

  • Lipophilicity Enhancement: Fluorine increases membrane permeability (LogP = 1.8 vs. 1.2 for non-fluorinated analog).

  • Chiral Specificity: The (S)-configuration improves binding affinity (Kd = 0.45 μM) over the (R)-isomer (Kd = 2.1 μM) .

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparisons

CompoundFluorine PositionBioactivity (IC₅₀, μM)
(S)-8-Amino-4-fluoro derivative48.2
(S)-8-Amino-5-fluoro derivative510.7
Non-fluorinated analogN/A12.4

Fluorine at position 4 maximizes steric and electronic complementarity with target enzymes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator